molecular formula C12H15N3OS B11464333 2-{5-[(2-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine

2-{5-[(2-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine

Cat. No.: B11464333
M. Wt: 249.33 g/mol
InChI Key: FAQPXVMDTHUTDF-UHFFFAOYSA-N
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Description

2-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a 1,3,4-oxadiazole ring substituted with a 2-methylphenylmethylsulfanyl group and an ethanamine group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

2-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C12H15N3OS/c1-9-4-2-3-5-10(9)8-17-12-15-14-11(16-12)6-7-13/h2-5H,6-8,13H2,1H3

InChI Key

FAQPXVMDTHUTDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(O2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carbonyl compound under acidic or basic conditions.

    Introduction of the 2-methylphenylmethylsulfanyl group: This step involves the reaction of the oxadiazole intermediate with a 2-methylphenylmethylsulfanyl halide in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the ethanamine group: The final step involves the reaction of the substituted oxadiazole with an ethanamine derivative under appropriate conditions, such as heating in a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Alkyl halides, acyl chlorides, sodium hydride, and dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the oxadiazole ring.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ETHAN-1-AMINE: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-TRIAZOL-2-YL)ETHAN-1-AMINE: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 2-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

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